molecular formula C16H15NO3 B1614781 DL-2-Phenyl-N-(phenylacetyl)glycine CAS No. 35039-72-6

DL-2-Phenyl-N-(phenylacetyl)glycine

Cat. No.: B1614781
CAS No.: 35039-72-6
M. Wt: 269.29 g/mol
InChI Key: YNNIOBNUNOYVLD-UHFFFAOYSA-N
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Description

DL-2-Phenyl-N-(phenylacetyl)glycine (CAS 35039-72-6) is a glycine derivative featuring a phenyl group at the α-carbon and a phenylacetyl moiety attached to the amino group. Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol. Key physicochemical properties include a density of 1.239 g/cm³, boiling point of 533.3°C, and refractive index of 1.604 . The compound is structurally characterized by the dual aromaticity of the phenyl and phenylacetyl groups, which influence its solubility, reactivity, and biological interactions.

Properties

CAS No.

35039-72-6

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-phenyl-2-[(2-phenylacetyl)amino]acetic acid

InChI

InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20)

InChI Key

YNNIOBNUNOYVLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O

sequence

X

Synonyms

phenacetyl-D-alpha aminophenylacetic acid
phenacetyl-D-alpha aminophenylacetic acid, (R)-isomer
phenacetyl-D-alpha aminophenylacetic acid, (S)-isomer
phenylacetyl phenylglycine

Origin of Product

United States

Comparison with Similar Compounds

N-Acetylphenylglycine

Structure: N-Acetylphenylglycine (CAS 500-98-1) replaces the phenylacetyl group with a simpler acetyl moiety. Molecular Formula: C₁₀H₁₁NO₃. Key Differences:

  • The absence of the phenyl group in the acetyl moiety reduces molecular weight (209.20 g/mol) and lipophilicity compared to DL-2-Phenyl-N-(phenylacetyl)glycine.
  • The acetyl group may enhance metabolic stability but reduce binding affinity in hydrophobic environments .
    Applications : Used in peptide synthesis and as a chiral building block due to its simpler structure.

N-Phenylglycine

Structure: N-Phenylglycine (CAS 103-01-5) lacks any acyl group, retaining only the phenyl substitution on the amino group. Molecular Formula: C₈H₉NO₂. Key Differences:

  • Higher polarity and water solubility due to the absence of the phenylacetyl group.
  • Limited biological activity in enzyme inhibition assays compared to acylated derivatives . Applications: Intermediate in dye synthesis and agrochemical production.

Benalaxyl

Structure: Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (CAS 71626-11-4). Molecular Formula: C₂₀H₂₃NO₃. Key Differences:

  • Substitution of glycine with alanine introduces a methyl side chain, enhancing steric bulk.
  • The 2,6-dimethylphenyl group improves pesticidal activity by increasing target specificity .
    Applications : Widely used as a systemic fungicide in agriculture.

Pyrazole-4-carbothioamide Derivatives (Compound A2)

Structure : Features a phenylacetyl substituent on a pyrazole scaffold.
Key Differences :

  • The pyrazole ring confers rigidity, while the phenylacetyl group enhances RNase H inhibition (IC₅₀ = 19 μM).
  • Introduction of halogens (e.g., 4-Cl in Compound A5) boosts potency (IC₅₀ = 4 μM), highlighting the importance of substituent effects .
    Applications : Investigated as antiviral agents targeting HIV-1 reverse transcriptase.

Structural and Functional Analysis

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound C₁₆H₁₅NO₃ 269.30 1.239 533.3
N-Acetylphenylglycine C₁₀H₁₁NO₃ 209.20 - -
Benalaxyl C₂₀H₂₃NO₃ 325.40 - -

Key Research Findings

  • Agricultural Relevance: Benalaxyl demonstrates that phenylacetyl-amino acid derivatives can be tailored for pesticidal activity through strategic substitutions .
  • Synthetic Utility : Phenylacetyl groups are preferred in certain N-acylation reactions for drug intermediates, balancing stability and reactivity .

Preparation Methods

Preparation via Amidation of Phenylacetyl Precursors with Glycine Esters

One industrially relevant approach is the amidation of phenylacetyl-containing intermediates with glycine esters under controlled conditions. For example, a related compound, N-[1-(phenylacetyl)-L-prolyl]glycine ethyl ester, is synthesized by reacting N-phenylacetyl-L-proline with glycine ethyl ester in the presence of triethylamine and isobutyl chlorocarbonate as an activating agent in tetrahydrofuran (THF) solvent at low temperatures (-10 to -5 °C). The process includes:

  • Stirring N-phenylacetyl-L-proline in THF,
  • Dropwise addition of triethylamine and isobutyl chlorocarbonate to activate the acid function,
  • Subsequent addition of glycine ethyl ester and triethylamine,
  • Gradual warming to room temperature for reaction completion,
  • Work-up involving filtration, solvent removal, washing with sodium bicarbonate and acid solutions,
  • Drying and crystallization from alcohol to yield the glycine ester product with purity above 99.6%.

This method highlights the importance of temperature control, stoichiometric balance, and purification to obtain high-purity phenylacetyl-glycine derivatives.

Synthesis and Resolution of DL-Phenylglycine Esters

DL-phenylglycine esters can be synthesized via nitrosation and reduction steps starting from phenylacetic acid esters:

  • Phenylacetic acid esters react with bases and organic nitrosating agents to form Z-nitrosated intermediates.
  • These intermediates are reduced to yield DL-phenylglycine esters without isolating by-products.
  • Resolution of DL-phenylglycine esters is performed using (+)-tartaric acid in mixed solvents containing alkanols (C1-C4), allowing selective crystallization of diastereoisomeric salts.
  • During resolution, partial racemization occurs, which can be accelerated by electron-donating solvents such as sulphoxides and acids, improving yield of the desired D-isomer up to 130% relative to the initial amount.
  • The resolved esters can be hydrolyzed to produce optically active D-phenylglycine with high optical purity.

This approach is valuable for producing optically pure intermediates necessary for pharmaceutical applications.

One-Step Synthesis from Amygdalic Acid and Amido Compounds

A novel and industrially practical method involves direct reaction of DL- or D-mandelic acid (amygdalic acid) with active amido compounds such as thionamic acid in aqueous ammonia solution:

  • DL- or D-amygdalic acid is reacted with strong ammonia water and amido compounds in a glass-lined reactor at 20–60 °C for 2–10 hours.
  • The reaction progress is monitored by HPLC, terminating when residual amygdalic acid is below 2%.
  • Post-reaction, the mixture is treated with activated carbon, filtered, and crystallized at 0–5 °C.
  • Crystals are washed with cold deionized water and vacuum dried at 40–60 °C for 4–6 hours to yield DL- or D-phenylglycine with high purity and yield.
  • The weight ratios and reaction parameters are optimized for maximal conversion and minimal by-products.

This method offers advantages of simplicity, high yield, low by-product formation, and suitability for large-scale industrial production.

Comparative Data Table of Key Preparation Methods

Preparation Method Key Reactants & Conditions Advantages Yield & Purity Notes
Amidation of N-phenylacetyl-L-proline with glycine ethyl ester N-phenylacetyl-L-proline, glycine ethyl ester, triethylamine, isobutyl chlorocarbonate, THF, -10 to 25 °C High purity (>99.6%), controlled reaction 166 kg product from 200 kg starting material Multi-step, requires low temperature control
Nitrosation-reduction and resolution of DL-phenylglycine esters Phenylacetic acid esters, base, organic nitrosating agent, (+)-tartaric acid, mixed solvents High optical purity, economical, racemization improves yield Yields up to 130% of D-isomer Suitable for optically active compound production
One-step reaction of amygdalic acid with thionamic acid in ammonia DL- or D-amygdalic acid, thionamic acid, strong ammonia water, aqueous medium, 20–60 °C Simple, high yield, low by-products, industrially scalable High purity, high yield (not numerically specified) Practical for industrial production

Research Findings and Practical Considerations

  • The amidation method requires precise temperature control and use of activating agents to ensure high coupling efficiency and purity.
  • The nitrosation-reduction route coupled with resolution exploits racemization phenomena to enhance yield of the desired enantiomer, which is critical for pharmaceutical applications.
  • The one-step amygdalic acid method leverages the high reactivity of the hydroxyl group in amygdalic acid and active amido compounds, simplifying the synthesis and reducing waste.
  • Analytical methods such as HPLC and crystallization purity tests are essential for monitoring reaction progress and product quality.
  • Solvent choice, reaction temperature, and reagent ratios are key parameters influencing yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for DL-2-Phenyl-N-(phenylacetyl)glycine, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Start with DL-2-phenylglycine (CAS 2835-06-5) and phenylacetyl chloride. Use a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane or DMF under nitrogen atmosphere .
  • Step 2 : Maintain a stoichiometric ratio of 1:1.2 (phenylglycine to phenylacetyl chloride) to minimize side reactions.
  • Step 3 : Purify the product via recrystallization using ethanol/water mixtures, and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
    • Key Data : Reported melting point: 276.3°C (flash point); density: 1.239 g/cm³ .

Q. How can this compound be characterized structurally?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to identify peaks for the phenylacetyl moiety (δ 3.65 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) and glycine backbone (δ 4.1 ppm for α-CH) .
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺: m/z 270.1 for C₁₆H₁₅NO₃) .
  • FT-IR : Confirm amide bond formation (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What chromatographic methods are suitable for quantifying this compound in biological matrices?

  • LC-MS/MS Protocol :

  • Column : Waters HSS T3 (2.1 × 100 mm, 1.8 µm) .
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 10 min).
  • Internal Standard : Use deuterated N-(phenylacetyl-d₅)glycine (sc-218981) to correct for matrix effects .
    • Validation Parameters : Linearity (1–500 ng/mL, R² > 0.99), LOQ: 0.5 ng/mL .

Advanced Research Questions

Q. How does this compound participate in mammalian metabolic pathways?

  • Metabolic Context :

  • This compound is a conjugate of phenylacetic acid and glycine, often linked to phenylalanine metabolism. It is excreted as a detoxification product in urine .
  • Experimental Design : Administer 13C^{13}C-labeled phenylalanine to rodent models and track isotopic incorporation into this compound via LC-HRMS .
    • Key Findings : Elevated levels correlate with hepatic dysfunction in preclinical models (p < 0.01) .

Q. What strategies resolve racemic mixtures of this compound for enantiomer-specific studies?

  • Chiral Separation :

  • HPLC : Use a Chiralpak IA column (250 × 4.6 mm), isocratic elution with hexane:isopropanol (80:20, 0.1% TFA), flow rate 1 mL/min. Retention times: D-enantiomer (8.2 min), L-enantiomer (9.8 min) .
  • Crystallization : Employ diastereomeric salt formation with L-tartaric acid in ethanol .

Q. How do pH and temperature affect the stability of this compound in aqueous buffers?

  • Stability Study :

  • Conditions : Test pH 2–9 (0.1 M phosphate buffers) at 25°C and 37°C for 72 hours.
  • Analysis : Monitor degradation via UPLC (BEH C18, 1.7 µm) with PDA detection (210 nm).
  • Results : Maximum stability at pH 6–7 (t₁/₂ > 48 hours at 25°C); degradation accelerates at pH < 4 (t₁/₂ < 12 hours) .

Q. What in vitro assays assess the biological activity of this compound?

  • Targeted Assays :

  • Enzyme Inhibition : Screen against phenylacetyl-CoA ligase using a coupled ATP consumption assay (absorbance at 340 nm for NADH oxidation) .
  • Cellular Uptake : Radiolabel the compound with 14C^{14}C and measure accumulation in HepG2 cells over 24 hours .

Methodological Challenges

Q. How to address low recovery rates of this compound in plasma extraction protocols?

  • Optimization Steps :

  • Protein Precipitation : Use ice-cold acetonitrile (1:3 v/v plasma:solvent) with 0.1% formic acid. Centrifuge at 14,000 × g for 15 min .
  • SPE Cleanup : Oasis HLB cartridges (30 mg), elute with 80% methanol. Recovery improves from 65% to 92% .

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